molecular formula C10H6Cl2N2S B6229975 4,6-dichloro-2-(phenylsulfanyl)pyrimidine CAS No. 1824068-18-9

4,6-dichloro-2-(phenylsulfanyl)pyrimidine

Cat. No.: B6229975
CAS No.: 1824068-18-9
M. Wt: 257.1
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Description

4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenylsulfanyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-(phenylsulfanyl)pyrimidine typically involves the chlorination of 2-(phenylsulfanyl)pyrimidine. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in a suitable solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored until completion .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques. The industrial method may also include additional steps such as crystallization and recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

    Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dichloro-2-(phenylsulfanyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(phenylsulfanyl)pyrimidine is primarily related to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its derivatives have been shown to inhibit DNA topoisomerase, an enzyme involved in DNA replication and transcription. This inhibition can result in the disruption of cellular processes, leading to cell death in cancer cells .

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: Similar in structure but lacks the phenylsulfanyl group.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 2.

    4,6-Dihydroxypyrimidine: Contains hydroxyl groups instead of chlorine atoms.

Uniqueness: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for modification, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1824068-18-9

Molecular Formula

C10H6Cl2N2S

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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